

Spectroscopic Profile of 2,6-Dibromobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dibromobenzonitrile

Cat. No.: B1367187

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,6-Dibromobenzonitrile** ($C_7H_3Br_2N$), a compound of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The empirical spectroscopic data for **2,6-Dibromobenzonitrile** is summarized below. These values are critical for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data for **2,6-Dibromobenzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.28	Triplet (t)	8.4	1H	H-4
7.61	Doublet (d)	8.4	2H	H-3, H-5

Solvent: CDCl₃, Frequency: 200 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for **2,6-Dibromobenzonitrile**

Chemical Shift (δ) ppm	Assignment
137.6	C-4
132.3	C-3, C-5
128.8	C-2, C-6
119.0	C-1
115.4	CN

Solvent: CDCl₃, Frequency: 50 MHz[1]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **2,6-Dibromobenzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2230	Strong	C≡N (Nitrile) stretch[1]
~3100-3000	Medium	Aromatic C-H stretch
~1600-1400	Medium-Strong	Aromatic C=C ring stretch
~800-700	Strong	C-Br stretch

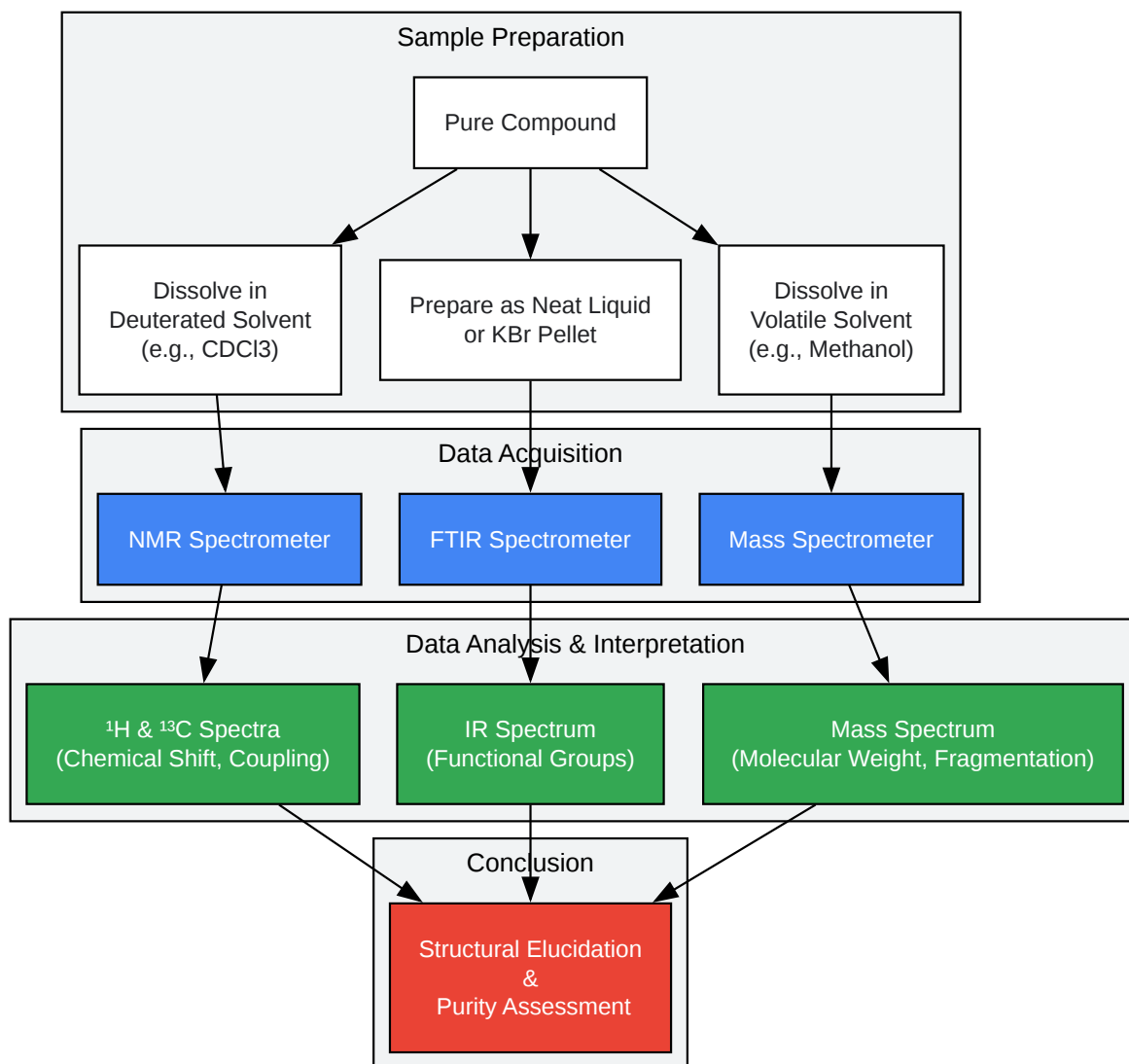
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **2,6-Dibromobenzonitrile**

m/z	Ion	Method
259	[M] ⁺	EI
258.86322	[M]	Monoisotopic Mass[2]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2,6-Dibromobenzonitrile**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **2,6-Dibromobenzonitrile**.

Materials and Equipment:

- NMR Spectrometer (e.g., 200 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- Sample of **2,6-Dibromobenzonitrile** (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

- **Sample Preparation:** A sample of **2,6-Dibromobenzonitrile** was dissolved in approximately 0.6 mL of CDCl_3 in a clean, dry NMR tube. A small amount of TMS was added as an internal standard (δ 0.00).
- **Instrument Setup:** The NMR tube was placed in the spectrometer. The magnetic field was locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.
- **^1H NMR Acquisition:** A standard proton NMR spectrum was acquired. Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic protons, and a relaxation delay of 1-2 seconds.

- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum was acquired. A larger number of scans was necessary due to the low natural abundance of the ^{13}C isotope. A spectral width appropriate for aromatic and nitrile carbons was used.
- **Data Processing:** The acquired Free Induction Decays (FIDs) were Fourier transformed. The resulting spectra were phase-corrected and baseline-corrected. The chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,6-Dibromobenzonitrile**.

Materials and Equipment:

- Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
- Sample of **2,6-Dibromobenzonitrile**
- Potassium Bromide (KBr), IR grade (if preparing a pellet)

Procedure (Neat Sample using ATR):

- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal was recorded.
- **Sample Application:** A small amount of solid **2,6-Dibromobenzonitrile** was placed directly onto the ATR crystal.
- **Sample Spectrum Acquisition:** The IR spectrum of the sample was acquired. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- **Data Processing:** The background spectrum was automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,6-Dibromobenzonitrile**.

Materials and Equipment:

- Mass Spectrometer with an Electron Ionization (EI) source
- Volatile solvent (e.g., methanol, dichloromethane)
- Sample of **2,6-Dibromobenzonitrile**

Procedure:

- Sample Preparation: A dilute solution of **2,6-Dibromobenzonitrile** was prepared in a suitable volatile solvent.
- Sample Introduction: The sample solution was introduced into the ion source of the mass spectrometer, typically via direct infusion or through a gas chromatograph.
- Ionization: The sample was ionized using a standard electron energy of 70 eV in the EI source.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Data Acquisition: The mass spectrum was recorded, showing the relative abundance of each ion. The molecular ion peak ($[M]^+$) was identified to confirm the molecular weight of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]

- 2, 2,6-Dibromobenzonitrile | $C_7H_3Br_2N$ | CID 12683209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dibromobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367187#spectroscopic-data-for-2-6-dibromobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com